molecular formula C9H18O B1594632 2-Cyclohexylpropan-1-ol CAS No. 5442-00-2

2-Cyclohexylpropan-1-ol

Cat. No.: B1594632
CAS No.: 5442-00-2
M. Wt: 142.24 g/mol
InChI Key: IRIVQXLOJHCXIE-UHFFFAOYSA-N
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Description

2-Cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol, characterized by a cyclohexyl group attached to the second carbon of a propanol chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexylpropanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 2-cyclohexylpropanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-cyclohexylpropanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 2-cyclohexylpropanone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-cyclohexylpropyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 2-Cyclohexylpropanone

    Reduction: this compound

    Substitution: 2-Cyclohexylpropyl chloride

Scientific Research Applications

2-Cyclohexylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylpropan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but lacks the propyl chain.

    2-Cyclohexylpropan-2-ol: An isomer with the hydroxyl group on the second carbon of the propanol chain.

    Cyclohexaneethanol: Similar but with an ethyl chain instead of a propyl chain.

Uniqueness: 2-Cyclohexylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its secondary alcohol nature allows for selective reactions that are not possible with primary alcohols like cyclohexanol.

Properties

IUPAC Name

2-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIVQXLOJHCXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052199
Record name 2-Cyclohexylpropan-1-ol
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Molecular Weight

142.24 g/mol
Source PubChem
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CAS No.

5442-00-2
Record name 2-Cyclohexyl-1-propanol
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Record name 2-Cyclohexylpropanol
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Record name 2-Cyclohexyl-1-propanol
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Record name Cyclohexaneethanol, .beta.-methyl-
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Record name 2-Cyclohexylpropan-1-ol
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Record name 2-cyclohexylpropan-1-ol
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Record name 2-CYCLOHEXYLPROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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